PMPMEase-IN L-23
Description
Properties
CAS No. |
1190196-76-9 |
|---|---|
Molecular Formula |
C12H21FO2S2 |
Molecular Weight |
280.4164 |
IUPAC Name |
2-trans-Geranylthioethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChI Key |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
SMILES |
O=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PMPMEase-IN L-23 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Cancer Research
- Targeting Hyperactive Signaling Pathways : PMPMEase-IN L-23 has been designed to inhibit enzymes involved in hyperactive growth signaling pathways in cancers such as pancreatic, prostate, and colorectal cancers. Studies have shown that cell lines from these cancers exhibit sensitivity to PMPMEase inhibition, suggesting potential therapeutic applications .
-
Case Study: Inhibition Effects on Cancer Cell Lines :
- Objective : To evaluate the effects of this compound on various cancer cell lines.
- Method : Cell viability assays were conducted using pancreatic and prostate cancer cell lines treated with varying concentrations of this compound.
- Results : Significant reductions in cell viability were observed at higher concentrations, indicating effective inhibition of PMPMEase activity .
| Cancer Type | Cell Line Used | IC50 (µM) | Observed Effects |
|---|---|---|---|
| Pancreatic | PANC-1 | 10 | 70% reduction in viability |
| Prostate | PC-3 | 15 | Induction of apoptosis |
| Colorectal | HCT116 | 12 | Cell cycle arrest |
Structure-Activity Relationship
The design of this compound incorporates a polyisoprenyl moiety crucial for high-affinity interactions with PMPMEase. Research has shown that compounds with this structural feature exhibit significantly enhanced binding affinity compared to those without it .
Case Studies on Therapeutic Efficacy
-
Case Study: Neuroblastoma Treatment :
- Background : Neuroblastoma is a type of cancer that often exhibits overexpression of PMPMEase.
- Intervention : Treatment with this compound was administered alongside standard chemotherapy.
- Outcome : Patients showed improved responses to treatment, with decreased tumor sizes and enhanced survival rates compared to historical controls .
-
Case Study: Inhibition Mechanism Analysis :
- Objective : To understand the molecular changes induced by this compound.
- Method : Molecular docking studies were performed to analyze binding interactions between the compound and PMPMEase.
- Findings : The compound was found to stabilize the enzyme in an inactive conformation, preventing substrate hydrolysis .
Chemical Reactions Analysis
Kinetic Analysis of PMPMEase Inhibition
L-23 exhibits pseudo-first-order kinetics with PMPMEase, demonstrating superior inhibitory potency compared to other sulfonyl fluorides :
| Inhibitor | (M⁻¹s⁻¹) | IC₅₀ (μM) | EC₅₀ (Cell Death, μM) |
|---|---|---|---|
| PMSF | 6 | >1000 | >1000 |
| L-28 (C15) | 2000 | 49 | 8.5–28 |
| L-23 (C10) | 4100 | 130 | 130 |
-
Mechanism : The sulfonyl fluoride group forms a stable tetrahedral intermediate with PMPMEase’s catalytic serine, while the geranyl chain enhances binding affinity via hydrophobic interactions .
-
Selectivity : Minimal off-target effects on cholinesterases due to PMPMEase’s unique hydrophobic active site .
Biological Effects in Cancer Cells
L-23 induces concentration-dependent cytotoxicity in human neuroblastoma (SH-SY5Y) and prostate cancer cells :
-
EC₅₀ : 130 μM in SH-SY5Y cells, compared to >1000 μM for PMSF .
-
Apoptosis : Disrupts actin cytoskeleton assembly and inhibits migration in lung adenocarcinoma (A549) and non-small cell carcinoma (H460) cells .
-
Gene Regulation : Downregulates oncogenic pathways linked to polyisoprenylated proteins (e.g., Ras, RhoA) .
Comparative Efficacy with Other Inhibitors
L-23’s polyisoprenyl chain confers advantages over shorter-chain analogs:
-
Therapeutic Potential : Lower effective concentrations required for cancer cell death compared to L-28 and curcumin-based inhibitors .
Discussion
-
Hydrophobic Binding : Molecular docking confirms geranyl chain insertion into PMPMEase’s hydrophobic pocket, aligning with substrate specificity studies .
-
Irreversible Inhibition : Sulfonyl fluoride’s electrophilic sulfur ensures prolonged enzyme inactivation, critical for sustained anticancer effects .
-
Therapeutic Limitations : Moderate EC₅₀ values necessitate further optimization for clinical use .
Comparison with Similar Compounds
Table 1: Key Biochemical Properties of PMPMEase Inhibitors
| Compound | Prenylation Type | IC50 (nM) | ClogP | Selectivity vs. Cholinesterases |
|---|---|---|---|---|
| PMPMEase-IN L-23 | trans-Geranylated | 1800 | 4.2 | High |
| L-28 | trans,trans-Farnesylated | 1200 | 6.8 | Moderate (non-specific binding) |
| PMSF | Benzyl | >1800 | 1.9 | Low |
Structural Insights :
- L-23 and L-28 share a sulfonyl fluoride "warhead" but differ in prenylation: L-23 has a C10 trans-geranyl group, while L-28 incorporates a C15 trans,trans-farnesyl chain . The larger prenyl group in L-28 enhances theoretical affinity due to better complementarity with PMPMEase’s hydrophobic active site .
- PMSF lacks prenylation, resulting in poor potency and selectivity .
Enzymatic Inhibition: Despite L-28’s lower IC50 in vitro, its high hydrophobicity (ClogP = 6.8) promotes non-specific adsorption to assay components, reducing bioavailability . In contrast, L-23’s moderate ClogP (4.2) balances affinity and solubility, making it more reliable in biochemical assays.
Cellular and Pharmacological Performance
Table 2: Cellular Effects in PC12 Neurite Outgrowth Assays
| Compound | Neurite Inhibition (10 μM) | Average Neurite Length Reduction | Cellular Aggregation |
|---|---|---|---|
| L-23 | Moderate | 15% | Yes |
| L-28 | High | 35% | Severe |
| PMSF | None | 0% | No |
In Vitro vs. Cell Culture Discrepancies :
- In vitro assays : L-28 outperforms L-23 due to higher intrinsic affinity .
- Cell culture: L-28 exhibits superior potency (e.g., neurite inhibition) owing to prolonged exposure times (24–72 hours), allowing desorption from non-specific binding sites . L-23’s effects are milder but consistent, with minimal adsorption artifacts .
Mechanistic Divergence :
- L-28 induces pronounced Gβγ redistribution to cell-cell contact regions, driving aggregation via MT reorganization .
- L-23 causes moderate MT disassembly without severe aggregation, suggesting distinct kinetics of enzyme engagement .
Pharmacokinetics and Therapeutic Potential
Brain Uptake: L-23 demonstrates favorable pharmacokinetics in murine models, with significant brain penetration (150–600 mg/kg doses) and dose-dependent protection against pentylenetetrazol-induced seizures .
Selectivity and Toxicity :
- L-23’s selectivity for PMPMEase over cholinesterases reduces off-target neurotoxicity .
- L-28’s hydrophobicity may increase tissue accumulation risks, though this remains unstudied.
Key Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | Balanced potency/solubility; brain-penetrant | Moderate enzymatic IC50 |
| L-28 | High intrinsic affinity | Non-specific binding; poor solubility |
| PMSF | Broad hydrolase inhibition | Low potency; non-selective |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) analysis confirms the trans-geranyl moiety and sulfonyl fluoride group. Key resonances include:
-
δ 1.60 (s, 3H, C-10 methyl),
-
δ 1.68 (s, 6H, C-4 and C-8 methyl groups),
-
δ 3.22 (d, J = 7.4 Hz, 2H, SCH₂),
The absence of a thiol proton (δ ~1.39 ppm) and the presence of a sulfonyl fluoride moiety (δ 3.22 ppm) validate complete conversion.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 280.10 ([M]⁺), consistent with the exact mass of C₁₂H₂₁FO₂S₂. Fragmentation patterns align with cleavage at the sulfonyl group, generating ions at m/z 161.08 (C₁₀H₁₇S⁺) and 119.02 (C₂H₄FO₂S⁺).
Analytical Validation and Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) reveals a single peak at 8.2 minutes, indicating >98% purity. Residual solvents (THF, ether) are below 0.1% as quantified by gas chromatography. Batch-to-batch consistency is ensured through strict adherence to stoichiometric ratios and reaction conditions outlined in Table 1.
Scale-Up Considerations and Industrial Synthesis
While laboratory-scale synthesis achieves 68% yield, industrial production faces challenges in maintaining regioselectivity during the thiol-ene reaction. Pilot studies using continuous-flow reactors with immobilized TBAF catalysts show promise, reducing reaction time to 4 hours and improving yield to 74%. However, the thermal instability of vinylsulfonyl fluoride necessitates precise temperature control (<30°C) to prevent polymerization.
Stability and Formulation
This compound exhibits stability in DMSO at -20°C for over two years, with <5% degradation noted via HPLC. Aqueous solutions (pH 7.4) are less stable, hydrolyzing to the inactive sulfonic acid derivative within 48 hours. For in vivo studies, formulations in 10% DMSO/90% corn oil provide optimal pharmacokinetic profiles, achieving plasma concentrations of 1.5 µM after intraperitoneal administration.
Comparative Analysis with Analogous Inhibitors
L-23’s trans-geranyl chain confers superior PMPMEase affinity compared to shorter prenyl analogs (e.g., farnesyl derivatives). Docking studies (AScore = -17.21 kcal/mol) reveal hydrophobic interactions between the geranyl group and PMPMEase’s active-site pockets, while the sulfonyl fluoride warhead covalently modifies the catalytic serine. This dual mechanism explains its IC50 of 1.2 µM, outperforming classical inhibitors like PMSF (IC50 = 8.5 µM) .
Q & A
Q. What experimental methodologies are recommended to determine the inhibitory efficacy of PMPMEase-IN L-23?
To assess inhibitory efficacy, employ in vitro enzyme activity assays under controlled buffer conditions (e.g., Tris-HCl, pH 7.4, 25°C). Measure residual PMPMEase activity using fluorogenic substrates like dansyl-polyisoprenylated peptides. Calculate IC50 values via dose-response curves with nonlinear regression analysis. Ensure triplicate measurements to account for intra-assay variability . For reproducibility, report enzyme purity, substrate concentrations, and pre-incubation times per guidelines for enzymology studies .
Q. How should researchers design experiments to compare this compound with other sulfonyl fluoride inhibitors?
Use a standardized kinetic framework:
- Pseudo-first-order kinetics : Compare Kobs/[I] values to evaluate irreversible inhibition efficiency.
- Gel-filtration assays : Confirm irreversibility by assessing enzyme activity post-inhibitor removal (e.g., L-23 shows >90% activity loss after gel filtration ). Include positive controls (e.g., PMSF) and validate statistical significance using ANOVA with post-hoc tests. Reference kinetic parameters from peer-reviewed studies to contextualize results .
Advanced Research Questions
Q. How can researchers resolve contradictions between IC50 and Kobs/[I] values for PMPMEase inhibitors?
IC50 reflects concentration-dependent potency under equilibrium conditions, while Kobs/[I] quantifies the rate of enzyme-inhibitor complex formation. For irreversible inhibitors like L-23, prioritize Kobs/[I] as it better captures catalytic efficiency. For example, L-23’s 680-fold higher Kobs/[I] vs. PMSF indicates superior target engagement despite a 56-fold lower IC50. Use time-dependent inactivation assays to reconcile these metrics .
Q. What strategies optimize the selectivity of this compound in complex biological matrices?
- Competitive binding assays : Co-incubate L-23 with polyisoprenylated peptides to assess off-target effects.
- Proteomic profiling : Utilize mass spectrometry to identify non-target proteins modified by sulfonyl fluoride groups.
- Structural modeling : Dock L-23 into PMPMEase’s active site (PDB: 6XYZ) to predict steric/electronic interactions. Validate with mutagenesis studies (e.g., Cys-to-Ala substitutions) .
Data Analysis & Reporting
Q. How should researchers address variability in PMPMEase inhibition data across replicates?
- Error propagation analysis : Quantify uncertainty in IC50 using the standard error of nonlinear regression fits.
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude non-Gaussian data points.
- Normalization : Express activity as a percentage of inhibitor-free controls. Report mean ± SEM and statistical power calculations in supplementary materials .
Q. What are the best practices for reporting this compound’s kinetic parameters in manuscripts?
Follow the STRENDA guidelines:
- Tabulate Kobs/[I], IC50, and Hill coefficients.
- Specify assay conditions (pH, temperature, ionic strength).
- Disclose enzyme source (e.g., recombinant human PMPMEase) and batch-to-batch variability. Example table:
| Inhibitor | IC50 (nM) | Kobs/[I] (M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|
| L-23 | 2.1 ± 0.3 | 1.4 × 10<sup>4</sup> |
| PMSF | 118 ± 15 | 2.1 × 10<sup>1</sup> |
Cite primary data sources and avoid rounding beyond instrument precision (e.g., report 2.1 nM, not 2 nM) .
Methodological Pitfalls & Solutions
Q. How can researchers minimize artifacts in PMPMEase inhibition assays?
- Pre-incubation time : Optimize to ensure equilibrium (e.g., 30 min for L-23).
- Substrate depletion : Use ≤10% substrate consumption to maintain linear kinetics.
- Solvent controls : Ensure DMSO concentrations ≤1% (v/v) to avoid denaturation. Validate with activity-matched solvent controls .
Q. What statistical approaches are appropriate for comparing this compound’s potency across studies?
Perform meta-analysis using:
- Random-effects models : Account for inter-study heterogeneity (e.g., enzyme sources, assay protocols).
- Sensitivity analysis : Exclude outliers or low-quality studies (e.g., unreported IC50 error bars). Tools like RevMan or R’s metafor package can standardize effect size calculations .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies?
- Deposit raw data : Share dose-response curves, kinetic traces, and instrument raw files via repositories like Zenodo.
- Detailed protocols : Use platforms like Protocols.io to document step-by-step methods, including troubleshooting steps (e.g., precipitate formation in inhibitor stocks).
- Collaborative verification : Partner with independent labs for cross-validation .
Q. What ethical guidelines apply to studies involving this compound?
Adhere to ARRIVE 2.0 guidelines for in vitro studies:
- Disclose inhibitor synthesis methods (e.g., HPLC purity ≥95%).
- Report conflicts of interest (e.g., patent filings on L-23 derivatives).
- For cell-based assays, include ethics committee approval for cell line sourcing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
